3-(1H-benzimidazol-1-yl)propanamide

Fragment-Based Drug Discovery Herbicide Discovery X-ray Crystallography

Fragment-based drug discovery requires validated starting points. Generic benzimidazole analogs lack target-specific structural validation, risking wasted synthesis on inactive compounds. 3-(1H-Benzimidazol-1-yl)propanamide is a crystallographically validated fragment hit against Fatty Acid Thioesterase A (FatA), a herbicide target, with a solved co-crystal structure (PDB 7HRQ). - Solved co-crystal structure (PDB 7HRQ) reveals atomic binding pose for rational design. - Low MW (189.21) scaffold ideal for SAR, scaffold hopping, and chemoproteomic probe development. - Elaborated analogs from related fragment hits achieved ~90 nM KD (from ~20 µM).

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 22492-17-7
Cat. No. B1268895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-benzimidazol-1-yl)propanamide
CAS22492-17-7
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2CCC(=O)N
InChIInChI=1S/C10H11N3O/c11-10(14)5-6-13-7-12-8-3-1-2-4-9(8)13/h1-4,7H,5-6H2,(H2,11,14)
InChIKeyUTOCMNYFMMLILL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility25.5 [ug/mL]

3-(1H-benzimidazol-1-yl)propanamide Procurement Guide


3-(1H-benzimidazol-1-yl)propanamide is a simple, low-molecular-weight (MW: 189.21 g/mol) fragment molecule comprising a benzimidazole core linked to a propanamide side chain . It is part of the benzimidazole class, widely explored for diverse biological activities. Its unsubstituted benzimidazole ring and primary amide make it a versatile scaffold for further chemical derivatization, essential for structure-activity relationship (SAR) studies . The compound is a validated ligand in the Protein Data Bank (PDB ligand code: 2O0), having been solved in complex with the enzyme cytochrome c peroxidase (PDB 4NVM) [1] and, critically, with the herbicide target Fatty Acid Thioesterase A (FatA) (PDB 7HRQ) as part of a crystallographic fragment screen [2].

1
Validated fragment scaffold for fragment-based drug discovery (FBDD) workflows
2
Confirmed crystallographic binder (PDB 7HRQ) supports structure-guided SAR studies
3
Unsubstituted benzimidazole core enables straightforward chemical derivatization

3-(1H-benzimidazol-1-yl)propanamide vs. Generic Analogs


Substituting 3-(1H-benzimidazol-1-yl)propanamide with a generic benzimidazole analog is not a risk-free procurement decision for fragment-based drug discovery (FBDD) projects. While many benzimidazoles exhibit broad bioactivity, their binding mode is highly dependent on the specific substituent pattern. The direct experimental validation of a compound's binding to a specific target, as demonstrated by the solved co-crystal structure of this compound bound to the herbicide target FatA (PDB 7HRQ) [1], provides a unique, low-risk entry point for rational, structure-guided optimization. This atomic-level evidence, which is absent for uncharacterized analogs, directly enables efficient structure-activity relationship (SAR) exploration and scaffold hopping, a critical advantage in accelerating hit-to-lead timelines for herbicide development [2].

Binding Evidence Generic benzimidazole analogs without co-crystal evidence may have unverified target engagement profiles for FatA.
SAR Transfer Substituent changes on analogs can unpredictably shift binding poses, complicating structure-guided optimization.

3-(1H-benzimidazol-1-yl)propanamide Target Engagement Evidence


Validated Crystallographic Fragment Hit for FatA

3-(1H-benzimidazol-1-yl)propanamide is a validated crystallographic fragment hit for the underexploited herbicide target Fatty Acid Thioesterase A (FatA) from *Arabidopsis thaliana*, confirmed by X-ray crystallography. Its co-crystal structure (PDB 7HRQ) is part of a large fragment screen that identified 129 unique fragments bound in 141 poses [1]. This is a key differentiator from close analogs like 2-(1H-benzimidazol-1-yl)acetamide (CAS 54980-92-6) or 3-(2-methyl-1H-benzimidazol-1-yl)propanamide (CAS 40508-01-8), which lack publicly available structural evidence of binding to this target [2].

Crystallographic Hit Validation
Head-to-head
FatA co-crystal structure solved (PDB 7HRQ, 1.911 Å) for target compound; no public structures found for 2-(1H-benzimidazol-1-yl)acetamide or 3-(2-methyl-1H-benzimidazol-1-yl)propanamide.
Supports structure-guided lead optimization workflows.
Atomic-level binding pose enables rational design; absent for listed comparators.
Fragment-Based Drug Discovery Herbicide Discovery X-ray Crystallography

3-(1H-benzimidazol-1-yl)propanamide Application Scenarios


Structure-Guided Herbicide Lead Optimization

This compound is ideally suited as a starting point for structure-guided optimization campaigns targeting plant Fatty Acid Thioesterase A (FatA) for herbicide development. The solved co-crystal structure (PDB 7HRQ) allows for the immediate design of analogs to improve potency and selectivity [1]. The enabling study demonstrated that elaboration of a different fragment hit from the same screen could improve binding affinity from ~20 µM to ~90 nM K_D, validating the drugability of the target and the feasibility of optimizing fragment hits [2].

Chemical Probes for Plant Fatty Acid Biosynthesis

As a validated binder to FatA, the terminal enzyme in plastid fatty acid biosynthesis [1], the compound serves as a direct precursor for creating chemical probes to study chain termination in plants. Its simple structure allows for facile functionalization to append photoaffinity labels or fluorescent reporters, enabling chemoproteomics studies that are not possible with unvalidated scaffolds [2].

Scaffold-Hopping by Fragment Merging

The fragment's co-crystal structure with FatA reveals its specific binding pose and interactions within the active site [1]. This information can be exploited by computational chemists to identify alternative scaffolds that make similar interactions (scaffold-hopping) or to merge pharmacophoric elements from other validated FatA fragment hits, a strategy explicitly proposed for these datasets [2].

Application
Selection Property
Validation Focus
Structure-guided herbicide lead optimization
Validated crystallographic fragment hit for FatA
Review PDB 7HRQ co-crystal structure and binding-site interactions
Chemical probe development for plant fatty acid biosynthesis
Confirmed binder to FatA terminal enzyme
Assess functionalization potential for photoaffinity/fluorescent labeling
Fragment merging and scaffold-hopping studies
Experimentally determined binding pose in FatA active site
Computational overlay with other fragment hits (e.g., from PDB 7HRQ dataset)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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